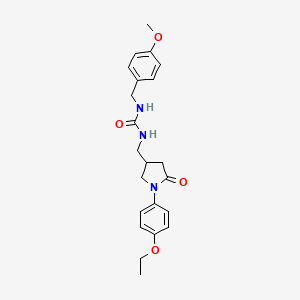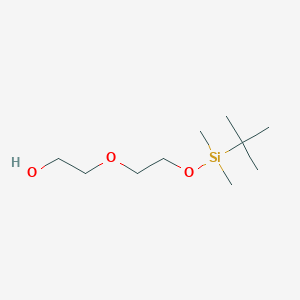
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol
Vue d'ensemble
Description
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol is an organic compound with the molecular formula C10H24O3Si. It is a colorless to yellow liquid or semi-solid that is used in various chemical synthesis processes. The compound is known for its stability and compatibility with a wide range of solvents, making it a valuable intermediate in organic synthesis .
Mécanisme D'action
Target of Action
It is known to be a useful organic compound used in life science research .
Mode of Action
It is often used as an intermediate in organic synthesis and pharmaceutical synthesis .
Biochemical Pathways
It’s worth noting that related compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Pharmacokinetics
It’s known that the compound is slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .
Result of Action
It’s often used as an intermediate in organic synthesis and pharmaceutical synthesis, suggesting it may be involved in the production of various organic compounds .
Action Environment
The action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol can be influenced by environmental factors. It’s known to react slowly with moisture/water , indicating that its stability and efficacy could be affected by humidity. It’s also acid-sensitive , suggesting that pH levels could impact its action.
Analyse Biochimique
Biochemical Properties
It is known to be an important intermediate in organic synthesis . It is often used as a modifier for organosilicon polymers, improving the interfacial properties and enhancing adhesion . It can also be used to prepare functional compounds such as surfactants and wetting agents .
Molecular Mechanism
It is known to participate in organic synthesis reactions
Temporal Effects in Laboratory Settings
It is known to react slowly with moisture/water , suggesting that it may have some stability in aqueous environments
Méthodes De Préparation
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether . The general reaction scheme is as follows:
tert-Butyldimethylsilyl chloride+ethylene glycol→this compound
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the mixing of reactants and improve yield .
Analyse Des Réactions Chimiques
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol can be compared with other silyl ethers such as:
2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine: Similar in structure but contains an amine group instead of a hydroxyl group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.
The uniqueness of this compound lies in its stability and versatility as a protecting group, making it a valuable intermediate in various chemical synthesis processes.
Propriétés
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVVUYQPMCVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131326-39-1 | |
| Record name | 2-(2-((TERT-BUTYLDIMETHYLSILYL)OXY)ETHOXY)ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

![methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2840272.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B2840273.png)
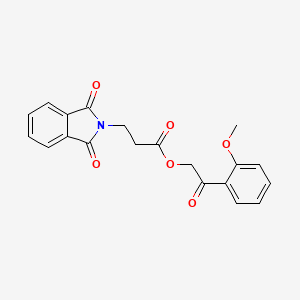
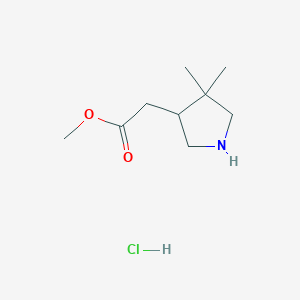
![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)
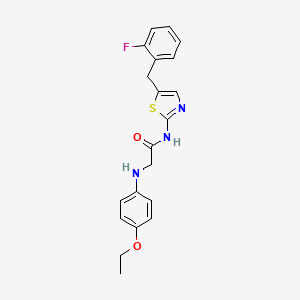
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)
![4-methyl-N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2840281.png)
![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)
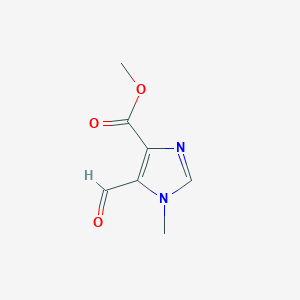
![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)
